Cas no 64642-38-2 (3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide)
![3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide structure](https://de.kuujia.com/scimg/cas/64642-38-2x500.png)
64642-38-2 structure
Produktname:3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide
CAS-Nr.:64642-38-2
MF:C49H76N12O14
MW:1057.19975185394
CID:527976
3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclo[(3R)-3-amino-12-methyltetradecanoyl-L-asparaginyl-D-tyrosyl-D-asparaginyl-L-glutaminyl-L-prolyl-D-asparaginyl-L-seryl]
- Iturin A-3
- 1H-Pyrrolo[2,1-i][1,4,7,10,13,16,19,22]octaazacyclopentacosine,cyclic peptide deriv.
- Iturin A 3
- KRF 001 component B
- KRF 001B
- IOW-3
- 3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxypheny
- 3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide
-
- Inchi: 1S/C49H76N12O14/c1-3-27(2)11-8-6-4-5-7-9-12-29-22-42(68)55-33(23-39(51)65)44(70)57-32(21-28-14-16-30(63)17-15-28)43(69)58-34(24-40(52)66)45(71)56-31(18-19-38(50)64)49(75)61-20-10-13-37(61)48(74)59-35(25-41(53)67)46(72)60-36(26-62)47(73)54-29/h14-17,27,29,31-37,62-63H,3-13,18-26H2,1-2H3,(H2,50,64)(H2,51,65)(H2,52,66)(H2,53,67)(H,54,73)(H,55,68)(H,56,71)(H,57,70)(H,58,69)(H,59,74)(H,60,72)/t27?,29?,31-,32+,33-,34+,35+,36-,37-/m0/s1
- InChI-Schlüssel: UZIRWCBDDZAYTQ-UROJDDOBSA-N
- Lächelt: O=C1[C@H](CCC(N)=O)NC([C@@H](CC(N)=O)NC([C@@H](CC2C=CC(=CC=2)O)NC([C@H](CC(N)=O)NC(CC(CCCCCCCCC(C)CC)NC([C@H](CO)NC([C@@H](CC(N)=O)NC([C@@H]2CCCN21)=O)=O)=O)=O)=O)=O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 13
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 75
- Anzahl drehbarer Bindungen: 22
- Komplexität: 2020
- Topologische Polaroberfläche: 437
- XLogP3: 1.502
3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide Verwandte Literatur
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
64642-38-2 (3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-Tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide) Verwandte Produkte
- 2680887-97-0(benzyl N-(1-acetylcyclopropyl)carbamate)
- 1358072-90-8(methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate)
- 2171762-40-4(4-(3-aminothiolan-3-yl)-1-cyclopropylpiperidin-4-ol)
- 1312762-47-2(2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)
- 72336-24-4(2-Chloro-N-(9h-Fluoren-9-Yl)Acetamide)
- 2171562-74-4(2-amino-3-(6-methylpyridazin-3-yl)propanamide)
- 2171795-99-4(3'-propyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine)
- 1212278-17-5(UTNODEZXXNTXPV-GXFFZTMASA-N)
- 1782378-44-2(6-Bromo-3-fluoro-2-hydroxybenzyl alcohol)
- 1805927-86-9(Ethyl 5-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
